In-Depth Technical Guide: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in Anti-Tubercular Drug Development
In-Depth Technical Guide: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in Anti-Tubercular Drug Development
Executive Summary
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a highly specialized synthetic building block and a potent pharmacophore in the realm of anti-tubercular drug discovery[1][2]. Belonging to the 5-phenylfuran-2-carboxylic acid class, this compound and its derivatives are rationally engineered to competitively inhibit MbtI , a magnesium-dependent salicylate synthase critical for Mycobacterium tuberculosis (Mtb) virulence[3][4]. This whitepaper details the structural properties, mechanistic rationale, and validated experimental workflows for synthesizing and evaluating this compound.
Chemical Structure & Physicochemical Properties
The structural architecture consists of a furan-2-carboxylic acid core covalently linked at the 5-position to a 2-chloro-5-nitrophenyl moiety[1][5]. This specific arrangement balances lipophilicity with precise electronic distribution, making it an ideal candidate for enzymatic inhibition.
| Property | Value | Source |
| IUPAC Name | 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 207399-28-8 | [1][5] |
| Molecular Formula | C11H6ClNO5 | [2][5] |
| Molecular Weight | 267.62 g/mol | [5][6] |
| SMILES | O=C(O)C1=CC=C(C2=CC([O-])=CC=C2Cl)O1 | [1] |
| Predicted Boiling Point | 450.7 ± 45.0 °C | [6] |
| Structural Class | 5-phenylfuran-2-carboxylic acids | [3] |
Mechanistic Rationale: Targeting MbtI in Mycobacterium tuberculosis
Causality in Drug Design
MbtI belongs to the chorismate-utilizing enzyme (CUE) family and catalyzes the conversion of chorismate to salicylate[3]. Salicylate is the foundational building block for mycobactins , which are siderophores that Mtb secretes to scavenge iron from the host environment[3][7]. Without iron, Mtb cannot survive within host macrophages.
The 5-phenylfuran-2-carboxylic acid scaffold is a rationally designed bioisostere of chorismate[3][4]:
-
Carboxylic Acid & Furan Ring: The carboxylate group directly coordinates with the essential Mg2+ ion in the MbtI active site, while the furan oxygen provides additional electronic interactions[3].
-
2-Chloro-5-nitrophenyl Substitution: The ortho-chlorine atom forces the phenyl ring out of coplanarity with the furan ring. This dihedral twist is critical for fitting into the hydrophobic pocket of MbtI when the enzyme adopts its "closed" conformation[3][4]. The strongly electron-withdrawing para-nitro group enhances the binding affinity through electrostatic and hydrogen-bonding interactions with active site residues (e.g., Thr271)[3].
Mechanism of action: MbtI inhibition disrupts mycobactin biosynthesis and iron acquisition.
Synthesis Methodology
The synthesis of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid follows a robust, two-step self-validating protocol utilizing a Suzuki-Miyaura cross-coupling followed by saponification[3][4].
Workflow for the synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: Palladium-catalyzed cross-coupling is chosen for its high regiospecificity and tolerance to nitro and ester functional groups.
-
Procedure: React (5-(methoxycarbonyl)furan-2-yl)boronic acid (1.0 eq) with 2-bromo-1-chloro-4-nitrobenzene (1.1 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a mild base (e.g., Na2CO3, 2.0 eq)[3].
-
Reaction Conditions: Heat to 80–90 °C under an inert argon atmosphere for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the boronic acid spot confirms conversion.
Step 2: Basic Hydrolysis (Saponification)
-
Rationale: Cleaving the methyl ester is required to reveal the active carboxylic acid pharmacophore, which is necessary for Mg2+ coordination.
-
Procedure: Dissolve the intermediate methyl ester in a mixture of MeOH and H2O. Add 3.0 equivalents of NaOH and stir at reflux for 3 hours[3].
-
Validation & Isolation: Concentrate the mixture in vacuo to remove MeOH. Critical Step: Acidify the aqueous layer with 1M HCl to pH 3–4[3]. This specific pH ensures the complete protonation of the carboxylate (pKa ~4.5), forcing the product to precipitate out of the aqueous solution as a yellow solid, avoiding zwitterionic solubility issues. Extract with EtOAc, dry over anhydrous Na2SO4, and evaporate[3].
Experimental Protocols for Biological Evaluation
To validate the efficacy of the synthesized compound, the following self-contained assays are standard in the field:
Protocol A: MbtI Enzymatic Inhibition Assay
-
Objective: Quantify the IC50 of the compound against recombinant MbtI.
-
Method: MbtI activity is measured using a continuous fluorescence assay that detects the formation of salicylate[3].
-
Conditions: Perform the assay in 50 mM HEPES buffer (pH 7.5) containing 5 mM MgCl2.
-
Detection: Measure fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 410 nm[3].
-
Causality: The addition of MgCl2 is non-negotiable, as MbtI is strictly Mg2+-dependent. A decrease in fluorescence directly correlates with the competitive displacement of chorismate by the furan-2-carboxylic acid inhibitor.
Protocol B: Whole-Cell Antimycobacterial Assay (MIC)
-
Objective: Determine the Minimum Inhibitory Concentration against M. bovis BCG or Mtb H37Rv[4][7].
-
Method: Use the Resazurin Microtiter Assay (REMA).
-
Validation: Resazurin (blue, non-fluorescent) is reduced by viable mycobacteria to resorufin (pink, highly fluorescent). The lack of color change in the presence of the inhibitor confirms cell death due to iron starvation[7].
References
-
Bellinzoni, M., et al. "Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery." Pharmaceuticals (Basel), 2023. URL:[Link]
-
Cazzaniga, G., et al. "Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy." ACS Infectious Diseases, 2025. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 207399-28-8|5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. appchemical.com [appchemical.com]
- 6. 5-(2-CHLORO-5-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID CAS#: 207399-28-8 [m.chemicalbook.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
